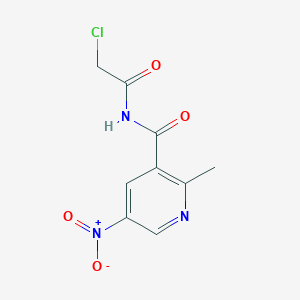
L-Valinamide, L-lysyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valinamide, L-lysyl-L-prolyl- is a tripeptide compound composed of the amino acids valine, lysine, and proline. It has the molecular formula C16H31N5O3 and a molecular weight of 341.449 Da
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, L-lysyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of L-Valinamide, L-lysyl-L-prolyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
L-Valinamide, L-lysyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
科学研究应用
L-Valinamide, L-lysyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
作用机制
The mechanism of action of L-Valinamide, L-lysyl-L-prolyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in inflammation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
L-Proline analogues: These include compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which have similar structural features and biological activities.
Other tripeptides: Compounds such as L-alanyl-L-glutaminyl-L-phenylalanine share similar peptide structures and can be used for comparative studies.
Uniqueness
L-Valinamide, L-lysyl-L-prolyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of valine, lysine, and proline residues allows for unique interactions with molecular targets, making it valuable for various research applications .
属性
CAS 编号 |
57899-80-6 |
|---|---|
分子式 |
C16H31N5O3 |
分子量 |
341.45 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H31N5O3/c1-10(2)13(14(19)22)20-15(23)12-7-5-9-21(12)16(24)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H2,19,22)(H,20,23)/t11-,12-,13-/m0/s1 |
InChI 键 |
WHYFLVYSZQFSHS-AVGNSLFASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


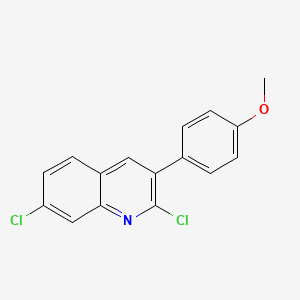

![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
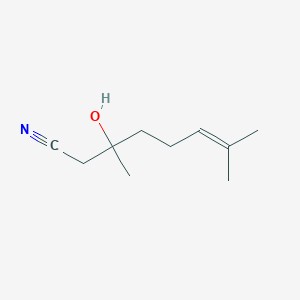
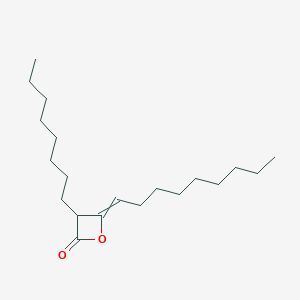
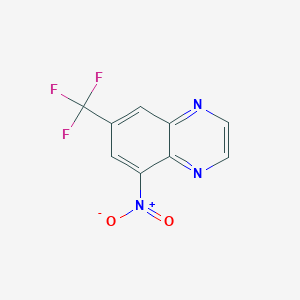

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)



